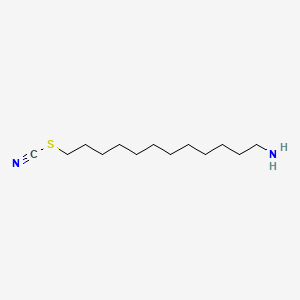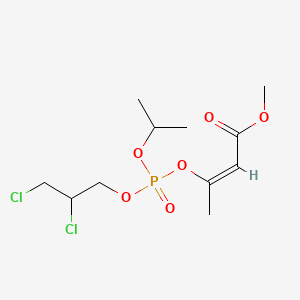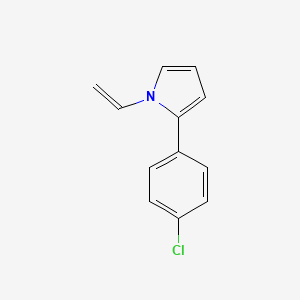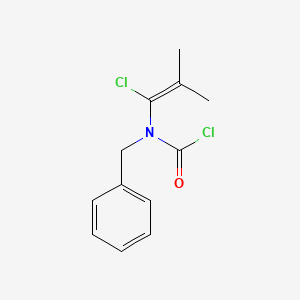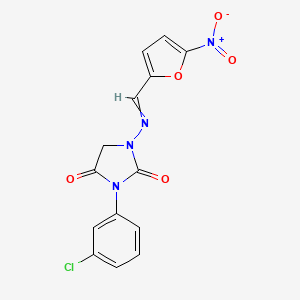
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin is a synthetic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and applications in various fields, including medicine and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin typically involves the condensation of 5-nitrofurfural with 3-(m-chlorophenyl)hydantoin under specific reaction conditions. The reaction may require a catalyst and controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce different oxidized forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Nitrofurfurylideneamino)-3-phenylhydantoin
- 1-(5-Nitrofurfurylideneamino)-3-(p-chlorophenyl)hydantoin
Uniqueness
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin is unique due to the presence of both the nitrofurylidene and m-chlorophenyl groups, which may confer specific chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activities with similar compounds.
Propiedades
Número CAS |
63765-99-1 |
|---|---|
Fórmula molecular |
C14H9ClN4O5 |
Peso molecular |
348.70 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H9ClN4O5/c15-9-2-1-3-10(6-9)18-12(20)8-17(14(18)21)16-7-11-4-5-13(24-11)19(22)23/h1-7H,8H2 |
Clave InChI |
VGJILXOIKYGSSU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
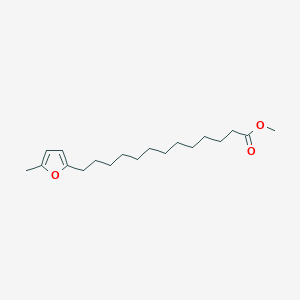
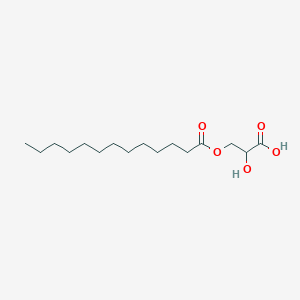
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
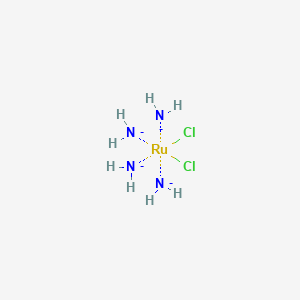
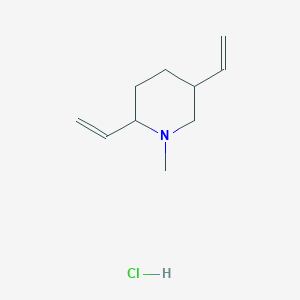

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
